![molecular formula C15H21Cl B3315433 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene CAS No. 951893-11-1](/img/structure/B3315433.png)
3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene
Overview
Description
The compound “4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride” is a thermally stable, easy-to-handle, versatile deoxofluorinating agent that also shows high stability on contact with water . It is a superior alternative to diethylaminosulfur trifluoride (DAST) .
Synthesis Analysis
The compound “4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride” is used as a deoxofluorination reagent in the synthesis of a wide variety of specialty chemicals and intermediates, such as pharmaceuticals, agrochemicals, and electronic chemicals .Molecular Structure Analysis
The molecular structure of “4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride” is represented by the SMILES stringCc1cc (cc (C)c1S (F) (F)F)C (C) (C)C
. Chemical Reactions Analysis
This compound is known to promote nucleophilic deoxofluorination reactions and exhibits excellent thermal stability, up to 150 °C, therefore rendering it safely applicable in a variety of processes, including industrial scale production .Physical And Chemical Properties Analysis
The compound “4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride” is a solid with a melting point of 62-68 °C .Scientific Research Applications
Environmental Remediation
- Decomposition of Methyl Tert-Butyl Ether (MTBE) in Cold Plasma Reactors : A study by Hsieh et al. (2011) focuses on the decomposition of MTBE, a gasoline additive, using radio frequency (RF) plasma reactors. The research demonstrates the potential of RF plasma technology in environmental remediation, particularly in decomposing and converting MTBE into less harmful substances like methane and ethylene, suggesting similar applications for related compounds (Hsieh et al., 2011).
Industrial Applications
- Downstream Processing of Biologically Produced Diols : Xiu and Zeng (2008) review the separation and purification of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the challenges and costs associated with these processes. The study's emphasis on separation technologies may be relevant to the purification processes of similar chemical compounds (Xiu & Zeng, 2008).
Catalyst Development
- Catalysts for Gas-Phase Conversion of Ethylene to Higher Olefins : Ghashghaee's review (2018) on heterogeneous catalysts for converting ethylene to value-added chemicals like propylene and butylenes may offer insights into the catalytic applications of similar compounds in industrial chemical processes (Ghashghaee, 2018).
Toxicology and Environmental Impact
- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Liu and Mabury (2020) discuss the environmental detection, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). This review may provide context on the environmental and health implications of structurally similar compounds (Liu & Mabury, 2020).
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-(2-chloroprop-2-enyl)-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-12(3)16/h7-8H,3,9H2,1-2,4-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXUMCYJXVZWPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=C)Cl)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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